molecular formula C19H21ClN2O6S B7693281 N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide

N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide

Cat. No.: B7693281
M. Wt: 440.9 g/mol
InChI Key: QSNFIXITZKKTLY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide is a complex organic compound characterized by the presence of a benzodioxole ring, a chlorophenoxy group, and a butylsulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the chlorophenoxy group. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of chlorophenol with chloroacetic acid under basic conditions to form the chlorophenoxyacetic acid.

    Coupling Reaction: The final step involves the coupling of the benzodioxole derivative with the chlorophenoxyacetic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenoxy group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel polymers with unique properties.

    Biological Studies: It can serve as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with aromatic residues in the active site of enzymes, while the chlorophenoxy group can form hydrogen bonds with amino acid residues. The butylsulfamoyl moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-4-(dimethylsulfamoyl)benzamide
  • N-(1,3-benzodioxol-5-yl)-4-(ethylsulfamoyl)benzamide
  • N-(1,3-benzodioxol-5-yl)-4-(methylsulfamoyl)benzamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide is unique due to the presence of the butylsulfamoyl group, which can enhance its lipophilicity and improve its interaction with hydrophobic pockets in proteins. Additionally, the chlorophenoxy group can provide unique binding interactions that are not present in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O6S/c1-2-3-8-21-29(24,25)14-5-7-16(15(20)10-14)26-11-19(23)22-13-4-6-17-18(9-13)28-12-27-17/h4-7,9-10,21H,2-3,8,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNFIXITZKKTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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